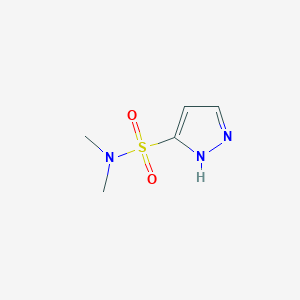

N,N-dimethyl-1H-pyrazole-3-sulfonamide

Description

Strategic Importance of Pyrazole (B372694) and Sulfonamide Moieties in Chemical Research

The strategic combination of pyrazole and sulfonamide functionalities in a single molecule is a deliberate design choice in modern chemical research, driven by the well-established and complementary properties of each component. These moieties are recognized as significant pharmacophores, which are the essential molecular features responsible for a compound's biological activity.

Historical Context of Pyrazole Synthesis and Derivatives

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comresearchgate.net Shortly after, in 1889, pyrazole itself was first synthesized by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. mdpi.com

One of the earliest and most fundamental methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, also developed in 1883, which involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. nih.govresearchgate.netresearchgate.net This method, along with variations using precursors like α,β-unsaturated aldehydes and ketones, has been a cornerstone of pyrazole chemistry for over a century, allowing for the creation of a wide variety of derivatives. mdpi.comresearchgate.net The development of modern synthetic techniques, including transition metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of pyrazole-containing molecules. nih.gov This rich history of synthesis has enabled extensive investigation into pyrazole derivatives, revealing their utility in pharmaceuticals, agrochemicals (as pesticides and herbicides), and materials science. mdpi.comnih.govresearchgate.net

Role of Sulfonamide Functional Groups in Contemporary Chemical Scaffolds

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, a status it has held since the discovery of Prontosil in the 1930s, the first commercially available antibacterial sulfonamide, or "sulfa drug." sci-hub.se This discovery revolutionized medicine, providing the first effective treatments for many bacterial infections before the widespread availability of penicillin. dnu.dp.uanih.gov

In contemporary chemical research, the sulfonamide group is recognized as a versatile and promising scaffold in drug discovery. sci-hub.se Its importance extends far beyond its antimicrobial origins. Sulfonamide-containing compounds exhibit a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, antidiabetic, and diuretic properties. sci-hub.sednu.dp.uaresearchgate.netresearchgate.net This functional group can act as a key building block in the synthesis of diverse therapeutic agents. dnu.dp.uanih.gov Its ability to participate in hydrogen bonding and its specific stereoelectronic properties allow it to bind to and inhibit various enzymes, such as carbonic anhydrases and proteases, making it a highly valuable component in the design of targeted therapies. sci-hub.senih.gov

Rationale for Investigating Hybrid Pyrazole-Sulfonamide Architectures

The rationale for designing molecules that incorporate both a pyrazole ring and a sulfonamide group stems from the concept of molecular hybridization. This strategy involves combining two or more pharmacophores to create a new hybrid compound with the potential for enhanced or entirely new biological activities. beilstein-journals.org The goal is often to achieve a synergistic effect, where the combined activity is greater than the sum of the individual parts. beilstein-journals.org

The pyrazole-sulfonamide moiety is considered a prominent structural motif in many pharmaceutically active compounds. researchgate.net Both pyrazoles and sulfonamides are known to interact with a wide range of biological targets. By linking them, researchers can create molecules that may interact with multiple targets simultaneously or that possess improved pharmacokinetic properties. The pyrazole ring offers multiple points for substitution, allowing for fine-tuning of the molecule's shape, size, and electronic properties, while the sulfonamide group provides a key site for hydrogen bonding interactions with biological receptors. researchgate.netnih.govrsc.org This combination has proven fruitful, leading to the investigation of pyrazole-sulfonamide derivatives for a variety of therapeutic applications, including as anticancer and antimicrobial agents. researchgate.netbeilstein-journals.orgfu-berlin.de

Overview of N,N-Dimethyl-1H-Pyrazole-3-sulfonamide as a Distinct Molecular Entity

N,N-dimethyl-1H-pyrazole-3-sulfonamide is a specific molecule within the broader class of pyrazole-sulfonamide hybrids. Its structure consists of a 1H-pyrazole ring substituted at the 3-position with an N,N-dimethylsulfonamide group. Understanding its specific placement within this class and its unique structural features is crucial for any synthetic or mechanistic investigation.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃O₂S |

| Molecular Weight | 175.21 g/mol |

| CAS Number | 925884-44-2 |

Defining its Position within the Broader Class of Pyrazole Sulfonamides

The class of pyrazole sulfonamides is defined by a pyrazole ring directly attached to a sulfonamide group. However, the position of the sulfonamide group on the pyrazole ring leads to different constitutional isomers with potentially distinct chemical and biological properties. The sulfonamide group can be attached at the C3, C4, or C5 positions of the pyrazole ring, or at the N1 position. N,N-dimethyl-1H-pyrazole-3-sulfonamide is therefore a specific regioisomer within this class.

The regiochemistry of substitution is a critical factor. For instance, pyrazole-4-sulfonamides are structurally distinct from pyrazole-3-sulfonamides and pyrazole-5-sulfonamides. researchgate.net The synthesis of a specific regioisomer, such as the 3-sulfonamide, requires careful control over the reaction conditions to avoid the formation of other isomers, a common challenge in heterocyclic chemistry. nih.gov

Furthermore, N,N-dimethyl-1H-pyrazole-3-sulfonamide is subject to annular tautomerism, a phenomenon where the single proton on the ring nitrogen can move between the two nitrogen atoms. This means it can exist in equilibrium with its tautomer, N,N-dimethyl-1H-pyrazole-5-sulfonamide. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.govsci-hub.se In the solid state, one tautomer typically predominates. sci-hub.se The N,N-dimethyl substitution on the sulfonamide nitrogen also distinguishes it from primary (-SO₂NH₂) or monosubstituted (-SO₂NHR) sulfonamides, affecting its hydrogen-bonding capabilities and lipophilicity.

Emphasis on Structural Features Relevant for Synthetic and Mechanistic Inquiry

Several structural features of N,N-dimethyl-1H-pyrazole-3-sulfonamide are particularly relevant for synthetic and mechanistic studies:

Regiochemistry of the Sulfonamide Group : The placement of the sulfonamide at the C3 position is a key feature. The synthesis of this specific isomer often requires regioselective strategies, as direct sulfonylation of a pyrazole ring can lead to a mixture of products. nih.gov The starting materials and reaction pathway must be chosen to favor substitution at the C3 position over the C4, C5, or N1 positions.

Electronic Effects : The sulfonamide group is strongly electron-withdrawing. This property significantly influences the reactivity of the pyrazole ring. It deactivates the ring towards electrophilic substitution and affects the acidity of the N-H proton. This electronic influence is a critical consideration in planning any further chemical transformations of the molecule.

Tautomerism : As a 1H-pyrazole, the compound can exist as two different tautomers (3-sulfonamide and 5-sulfonamide). This is a crucial mechanistic consideration, as the two tautomers may exhibit different reactivity. nih.gov For example, a reaction targeting a specific nitrogen atom of the pyrazole ring could be complicated by the presence of the other tautomer. Spectroscopic techniques like NMR are essential to study this tautomeric equilibrium. sci-hub.se

N,N-Dimethyl Substitution : The two methyl groups on the sulfonamide nitrogen atom have important steric and electronic consequences. Sterically, they can influence the conformation of the molecule and may hinder certain reactions at or near the sulfonamide group. Electronically, they are electron-donating, which can slightly modulate the properties of the sulfonamide group. Crucially, this substitution means the molecule lacks an acidic sulfonamide N-H proton, preventing it from acting as a hydrogen bond donor at this site, which distinguishes it from primary and secondary sulfonamides.

Research Objectives and Scope for N,N-Dimethyl-1H-pyrazole-3-sulfonamide

While extensive, peer-reviewed studies focusing exclusively on N,N-dimethyl-1H-pyrazole-3-sulfonamide are not widely available in public literature, the research objectives for this compound can be inferred from its role as a chemical intermediate and the broader investigation into its structural class.

Role as a Synthetic Building Block: The primary and most immediate research application for N,N-dimethyl-1H-pyrazole-3-sulfonamide is its use as a synthetic building block or intermediate. frontierspecialtychemicals.com The tertiary nature of its sulfonamide group (a "capped" sulfonamide) can be a deliberate design choice to modify physicochemical properties. For instance, in drug discovery programs, converting a primary or secondary sulfonamide to a tertiary one can reduce its polarity and acidity, which may improve properties like cell permeability and blood-brain barrier penetration. acs.org

Plausible Synthetic Route: A general synthesis for heteroaryl sulfonamides can be adapted to produce N,N-dimethyl-1H-pyrazole-3-sulfonamide. One plausible route involves the preparation of a pyrazole-3-sulfonyl chloride intermediate. This intermediate can then be reacted with dimethylamine (B145610) to yield the final tertiary sulfonamide. The synthesis of heteroaryl sulfonyl chlorides can be achieved through methods involving organozinc reagents reacting with electrophiles like 2,4,6-trichlorophenyl chlorosulfate. mit.edu

Scope for Medicinal Chemistry Exploration: The broader class of pyrazole sulfonamides is a subject of intense research, and N,N-dimethyl-1H-pyrazole-3-sulfonamide serves as a valuable scaffold for further chemical modification. Research objectives for derivatives built upon this core structure include:

Development of Enzyme Inhibitors: Pyrazole sulfonamides are widely explored as inhibitors for various enzymes. For example, they are investigated as inhibitors of N-myristoyltransferase for potential treatments for diseases like human African trypanosomiasis. acs.org

Antiproliferative Agents: Numerous studies have synthesized and evaluated pyrazole sulfonamide derivatives for their anticancer activities against various cell lines. researchgate.net

Antimicrobial Agents: The scaffold is a key component in the search for new antimicrobial and antifungal compounds. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

N,N-dimethyl-1H-pyrazole-5-sulfonamide |

InChI |

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-4-6-7-5/h3-4H,1-2H3,(H,6,7) |

InChI Key |

LFSGXUZGLGDOQL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=NN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dimethyl 1h Pyrazole 3 Sulfonamide and Its Functionalized Analogues

Total Synthesis of N,N-Dimethyl-1H-pyrazole-3-sulfonamide

Precursor Synthesis and Optimization

The foundational step in the synthesis of N,N-dimethyl-1H-pyrazole-3-sulfonamide is the formation of the pyrazole (B372694) core. A widely utilized and classical approach is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. acs.org For the synthesis of the unsubstituted pyrazole ring, hydrazine hydrate (B1144303) can be reacted with a suitable 1,3-dicarbonyl precursor.

Optimization of this precursor synthesis often involves exploring different reaction conditions to maximize the yield and purity of the pyrazole. For instance, the synthesis of 3,5-dimethyl-1H-pyrazole, a related precursor, is achieved through the coupling of pentane-2,4-dione with 85% hydrazine hydrate in methanol (B129727) at a controlled temperature of 25–35 °C. This exothermic reaction proceeds quantitatively, highlighting the efficiency of this method. nih.gov

Following the formation of the pyrazole ring, the next critical step is the introduction of the sulfonyl group. This is typically achieved through sulfonylation of the pyrazole. A common reagent for this transformation is chlorosulfonic acid. The reaction of a pyrazole with chlorosulfonic acid, often in a solvent like chloroform, yields the corresponding pyrazole sulfonyl chloride. nih.gov This intermediate is a key precursor to the final sulfonamide.

Key Bond Formation Strategies (e.g., C-N, C-S coupling)

The formation of the sulfonamide bond (a C-S and S-N bond) is a crucial step in the synthesis. The pyrazole sulfonyl chloride, synthesized as described above, is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine. In the case of N,N-dimethyl-1H-pyrazole-3-sulfonamide, the pyrazole-3-sulfonyl chloride is reacted with dimethylamine (B145610). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

For the synthesis of N-functionalized pyrazole analogues, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be powerful tools. These methods allow for the efficient formation of a bond between a pyrazole nitrogen and an aryl or heteroaryl group. nih.govresearchgate.netrawdatalibrary.netmit.edursc.org The use of specific ligands, such as tBuBrettPhos, can facilitate the coupling of a variety of aryl triflates with pyrazole derivatives, leading to N-arylpyrazoles in high yields. nih.govresearchgate.net

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount for achieving high yields and selectivity in the synthesis of N,N-dimethyl-1H-pyrazole-3-sulfonamide and its analogues. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reagents (particularly bases), temperature, and pressure.

The selection of an appropriate catalyst and reagents is critical for driving the reaction towards the desired product. In the formation of the sulfonamide, the choice of base to scavenge the HCl produced is important. Common bases include tertiary amines like triethylamine (B128534) or diisopropylethylamine (DIPEA). nih.gov

For N-alkylation or N-arylation of the pyrazole ring, the choice of base is also crucial. Potassium tert-butoxide is a strong, non-nucleophilic base that has been effectively used in the N-methylation of pyrazoles. nih.govresearchgate.netnih.govresearchgate.netrsc.org In the synthesis of 1,3,5-trimethyl-1H-pyrazole, for example, potassium tert-butoxide in tetrahydrofuran (B95107) (THF) was found to give good yields. nih.gov The selection of the base can significantly impact the regioselectivity of N-alkylation in unsymmetrical pyrazoles.

The table below summarizes the effect of different bases and solvents on the methylation of 3,5-dimethyl-1H-pyrazole. nih.gov

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | THF | RT | 24 | No Product |

| K2CO3 | Acetone | Reflux | 24 | No Product |

| NaH | DMF | 0-10 | 12 | 55 |

| Potassium tert-butoxide | THF | 0-10 | 16 | 78 |

Temperature is a critical parameter that affects the rate of chemical reactions. In the synthesis of pyrazole sulfonamides, temperature control is essential for both safety and maximizing yield. For instance, the sulfonylation of pyrazoles with chlorosulfonic acid is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction, and then the temperature is raised to drive the reaction to completion. nih.gov

While many pyrazole syntheses are conducted at atmospheric pressure, high pressure can be employed to influence reaction rates and outcomes. High pressure can accelerate reactions, potentially leading to higher yields in shorter reaction times. However, the use of high-pressure equipment adds to the complexity and cost of the synthesis. For many laboratory and industrial-scale syntheses of pyrazole derivatives, optimizing temperature and other conditions at atmospheric pressure is often the more practical approach. nih.gov

Strategies for Regioselective Functionalization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which influence its reactivity. nih.gov Due to its pronounced aromatic character, the pyrazole ring can undergo electrophilic substitution reactions, typically at the C-4 position. nih.gov The C-3 and C-5 positions are generally less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.gov However, various strategies have been developed for the regioselective functionalization of the pyrazole ring, enabling the introduction of substituents at specific positions, which is critical for the synthesis of targeted molecules like N,N-dimethyl-1H-pyrazole-3-sulfonamide. butlerov.comnih.gov Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and efficient installation of functional groups on the pyrazole core. rsc.org

Introduction of the Sulfonamide Moiety at C-3 Position

The introduction of a sulfonamide group at the C-3 position of the pyrazole ring is a key step in the synthesis of N,N-dimethyl-1H-pyrazole-3-sulfonamide. This transformation is typically achieved through a two-step process involving the preparation of a sulfonyl chloride intermediate followed by amination. While electrophilic sulfonation of pyrazoles often occurs at the C-4 position, specific synthetic routes can be designed to achieve C-3 substitution. nih.govrsc.org One approach involves the use of pyrazole N-oxides, which can direct functionalization to the C-3 position. nih.gov

The most common method for introducing a sulfonyl chloride group onto a pyrazole ring is through direct reaction with chlorosulfonic acid. nih.gov This reaction is a classic electrophilic aromatic substitution. The pyrazole is typically added slowly to an excess of chlorosulfonic acid at low temperatures, followed by heating to drive the reaction to completion. prepchem.com Thionyl chloride may also be used in conjunction with chlorosulfonic acid to facilitate the formation of the sulfonyl chloride. nih.gov

For instance, the sulfonylation of 3,5-dimethyl-1H-pyrazole is achieved by reacting it with chlorosulfonic acid in chloroform. The reaction mixture is initially cooled and then heated to 60 °C. Thionyl chloride is subsequently added to ensure the complete conversion to the sulfonyl chloride. nih.gov

| Reactant | Reagent(s) | Solvent | Temperature | Yield |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 0 °C to 60 °C | 90% |

| 1,3-Dimethylpyrazole | Chlorosulfonic acid | None | 0 °C to 90 °C | - |

Once the pyrazole sulfonyl chloride is synthesized, the sulfonamide is formed by reacting it with an appropriate amine. nih.gov In the case of N,N-dimethyl-1H-pyrazole-3-sulfonamide, the intermediate pyrazole-3-sulfonyl chloride would be reacted with dimethylamine. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base to neutralize the hydrochloric acid formed during the reaction. nih.govvulcanchem.com

A general procedure for the amination of a pyrazole-4-sulfonyl chloride involves dissolving the amine in dichloromethane, adding a base such as diisopropylethylamine (DIPEA), and then adding the pyrazole-4-sulfonyl chloride solution. The reaction is stirred at room temperature until completion. nih.gov A similar approach can be applied for the synthesis of C-3 sulfonamides.

| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Reaction Time |

| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Diisopropylethylamine (DIPEA) | Dichloromethane | 16 h |

N-Methylation and N,N-Dimethylation of the Sulfonamide Nitrogen

The N,N-dimethyl substitution on the sulfonamide nitrogen is typically achieved by using dimethylamine during the amination step of the corresponding sulfonyl chloride, as described in section 2.2.1.2. nih.govvulcanchem.com This direct approach is generally efficient.

Alternatively, if a primary sulfonamide (R-SO₂NH₂) is synthesized first (using ammonia (B1221849) in the amination step), subsequent N,N-dimethylation can be performed. However, direct amination with dimethylamine is often more straightforward. It is also important to consider the potential for methylation on the pyrazole ring nitrogen. The N-1 position of the pyrazole ring can be methylated using reagents like methyl iodide in the presence of a base. nih.gov Careful control of reaction conditions is necessary to ensure selective methylation of the desired nitrogen atom. For example, methylation of 3,5-dimethyl-1H-pyrazole can be achieved with methyl iodide and potassium tert-butoxide in THF. nih.gov

| Substrate | Reagent(s) | Base | Solvent | Yield |

| 3,5-Dimethyl-1H-pyrazole | Methyl iodide | Potassium tert-butoxide | THF | 78% |

Site-Specific Modification of Pyrazole Ring (e.g., C-4 position)

Further functionalization of the pyrazole ring after the introduction of the sulfonamide moiety can lead to a diverse range of analogues. The C-4 position of the pyrazole ring is particularly amenable to electrophilic substitution. nih.govbutlerov.com For pyrazoles bearing a sulfonamide group at C-3, the C-4 position remains a prime site for modification.

Studies on the sulfonylchlorination of 1-aryl-6-pyrazol-1-yl-pyridazines have shown that monosubstitution with the sulfonyl chloride group occurs at the 4-position of the pyrazole ring. butlerov.com This indicates the high reactivity of the C-4 position towards electrophiles even in complex heterocyclic systems. This reactivity can be exploited to introduce various substituents, such as halogens or nitro groups, which can then be further transformed into other functional groups, allowing for the synthesis of a library of functionalized N,N-dimethyl-1H-pyrazole-3-sulfonamide analogues. nih.govnih.gov

Development of Green Chemistry Approaches for N,N-Dimethyl-1H-Pyrazole-3-sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of N,N-dimethyl-1H-pyrazole-3-sulfonamide and its analogues, several green approaches can be considered.

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry have driven the development of synthetic protocols that reduce or eliminate the use of hazardous organic solvents. Solvent-free reactions and the use of water as a reaction medium are at the forefront of this shift, offering benefits such as simplified workup procedures, reduced environmental impact, and often, unique reactivity.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are typically conducted by heating a mixture of reactants without any solvent. This approach can lead to higher reaction rates, improved yields, and greater selectivity. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate reactions. For instance, the cyclocondensation reaction to form pyrazole rings from 1,3-dicarbonyl compounds and hydrazines can be efficiently performed under solvent-free microwave conditions, demonstrating a significant reduction in reaction time compared to conventional heating. researchgate.net One study highlighted a one-pot, three-component, solvent-free reaction to synthesize fused pyran-pyrazole derivatives using microwave irradiation in the presence of a bifunctional catalyst, resulting in good yields and shorter reaction times. mdpi.com Another approach involves the use of heterogeneous nickel-based catalysts for the condensation of hydrazines, ketones, and aldehydes at room temperature under solvent-free conditions. researchgate.net

Aqueous Medium Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have limited solubility in water, synthetic methods have been developed to overcome this challenge. In the synthesis of pyrazole-based benzenesulfonamides, an aqueous solution of sodium hydroxide (B78521) (NaOH) can be used as a catalyst in the initial step of chalcone (B49325) synthesis, which are precursors to the pyrazole ring. rsc.org The reaction mixture is subsequently poured into ice water to precipitate the product, simplifying isolation. rsc.org Similarly, multicomponent reactions for synthesizing pyrazole derivatives have been successfully carried out in water, sometimes catalyzed by acetic acid under microwave irradiation. mdpi.com

The following table summarizes representative studies on green synthetic approaches for pyrazole derivatives.

| Reaction Type | Reactants | Conditions | Product Type | Yield | Reference |

| Solvent-Free | 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, DMFDMA, Hydrazine | Microwave, Acetic acid in water, 115–140 °C | Pyrazole derivative | 78–90% | mdpi.com |

| Solvent-Free | 1H-pyrazole-4-carbaldehyde, Active methylenes, Malononitrile | Microwave, Pyrrolidine-acetic acid | Fused pyran-pyrazole | Good | mdpi.com |

| Aqueous Medium | Substituted acetophenone, Substituted benzaldehyde | Ethanol (B145695), aq. NaOH, Room Temp | Chalcone intermediate | Not specified | rsc.org |

Catalyst-Free or Organocatalytic Methods

Reducing reliance on metal-based catalysts, which can be toxic, expensive, and require removal from the final product, is another key area of modern synthetic chemistry. Catalyst-free reactions and the use of small organic molecules as catalysts (organocatalysis) offer milder and more sustainable alternatives.

Catalyst-Free Methods:

Certain reactions for pyrazole synthesis can proceed efficiently without any catalyst, often driven by thermal energy. The 1,3-dipolar cycloaddition of diazo compounds to alkynes is a classic example that can be performed by simple heating under solvent-free conditions to afford pyrazoles in high yields. rsc.org This method is operationally simple and avoids the need for purification. rsc.org Furthermore, a temperature-controlled, divergent synthesis of pyrazoles has been developed that proceeds via electrophilic cyclization in the absence of any transition-metal catalysts or oxidants, affording products in moderate to excellent yields. nih.gov

Organocatalytic Methods:

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has provided powerful tools for the synthesis of complex heterocyclic structures. Secondary amines, for instance, have been used as "green promoters" to catalyze the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, generating substituted pyrazoles with high regioselectivity at room temperature. nih.gov Cinchona alkaloids are another important class of organocatalysts used to achieve enantioselective synthesis of biologically active pyrano[2,3-c]pyrazoles through tandem reactions. nih.gov These methods provide access to chiral molecules with high enantioselectivities. An efficient one-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles has also been developed using a secondary amine-catalyzed sequence. acs.orgacs.org

The table below details examples of catalyst-free and organocatalytic methods for synthesizing pyrazole analogues.

| Method | Reactants | Conditions / Catalyst | Product Type | Yield / Selectivity | Reference |

| Catalyst-Free | Diazoacetates, Alkynes | Heating, Solvent-free | Substituted Pyrazoles | High yields | rsc.org |

| Catalyst-Free | α,β-alkynic hydrazones | Temperature variation in ethanol or ionic liquid | 1H- and 1-tosyl-1H-pyrazoles | Moderate to excellent yields | nih.gov |

| Organocatalytic | Carbonyl compounds, Diazoacetates | Secondary amines | Substituted Pyrazoles | High regioselectivity | nih.gov |

| Organocatalytic | 2-pyrazolin-5-ones, Benzylidenemalononitriles | Cinchona alkaloids | 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles | Excellent yields, up to >99% ee | nih.gov |

Automated and High-Throughput Synthesis Techniques for Derivatives

To accelerate the drug discovery process, automated and high-throughput synthesis techniques are increasingly employed to rapidly generate large libraries of compounds. Flow chemistry, where reactants are continuously pumped through a reactor, is particularly well-suited for automation and scalability.

The synthesis of sulfonamides, including pyrazole-containing derivatives, can be adapted to automated flow systems. A fully automated two-step flow-through process has been developed for the production of secondary sulfonamides. acs.orgnih.gov This system utilizes a "catch and release" protocol where primary sulfonamides are first captured on a solid support, then alkylated, and finally released, yielding products of high purity without the need for traditional column chromatography. acs.orgnih.gov Such a platform can operate unattended for extended periods, generating dozens of unique compounds. acs.org

Continuous flow systems have also been designed for the synthesis of key intermediates like aryl sulfonyl chlorides. mdpi.com These systems can safely handle hazardous reagents like chlorosulfonic acid and offer significant improvements in spacetime yield compared to batch processes. mdpi.com The integration of process automation with real-time monitoring allows for precise control over reaction conditions, ensuring consistency and reliability. mdpi.com High-throughput experiments have also been used to validate and optimize conditions for reactions such as the N-arylation of sulfonamides, confirming their practicability for library synthesis. researchgate.net

The table below summarizes key features of automated synthesis techniques applicable to sulfonamide derivatives.

| Technique | Application | Key Features | Advantages | Reference |

| Automated Flow Synthesis | Production of secondary sulfonamides | Binary reactor system, "Catch and release" protocol, Automated column regeneration | Unattended operation, High purity products, No chromatographic purification needed | acs.orgnih.govacs.org |

| Continuous Flow Synthesis | Production of aryl sulfonyl chlorides | CSTRs, Continuous filtration, Automated process control | Safe handling of hazardous reagents, Improved spacetime yield, High consistency and reliability | mdpi.com |

| Continuous Flow Protocol | Synthesis of sulfonyl chlorides from thiols | Use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), Short residence time | High space-time yield, Improved safety by avoiding thermal runaway | rsc.org |

| High-Throughput Experimentation | N-arylation of sulfonamides | Pd/AdBippyPhos catalyst system | Validation of reaction practicability, Rapid optimization | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of N,n Dimethyl 1h Pyrazole 3 Sulfonamide

Crystallographic Analysis

Crystallographic techniques provide unparalleled insight into the atomic arrangement of a compound in its solid state. Both single crystal and powder X-ray diffraction methods are essential for a complete understanding of the molecular structure and bulk material properties.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule, providing exact bond lengths, bond angles, and conformational details. nih.govnih.gov While a specific crystal structure for N,N-dimethyl-1H-pyrazole-3-sulfonamide is not publicly available, analysis of closely related pyrazole (B372694) sulfonamide structures allows for a detailed discussion of the key structural features that would be determined by this technique. acs.org

The crystal packing of N,N-dimethyl-1H-pyrazole-3-sulfonamide would be dictated by various intermolecular forces. gatech.edu The most significant of these is expected to be hydrogen bonding. The pyrazole ring contains an N-H group, which can act as a hydrogen bond donor. nih.gov This proton is likely to form a hydrogen bond with a hydrogen bond acceptor on an adjacent molecule, such as one of the oxygen atoms of the sulfonamide group (N-H···O) or the unprotonated nitrogen atom of the pyrazole ring (N-H···N). nih.govnih.gov For instance, in the crystal structure of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide, molecules are linked by both N—H⋯N and N—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov While π-π stacking interactions between pyrazole rings are possible, they may be sterically hindered by the sulfonamide group. Weaker C-H···O interactions may also play a role in stabilizing the crystal lattice. researchgate.net

In some crystal structures, certain atoms or groups of atoms may occupy more than one position, a phenomenon known as disorder. This can occur with flexible parts of a molecule, such as the N,N-dimethylamino group in N,N-dimethyl-1H-pyrazole-3-sulfonamide. Rotational disorder of the methyl groups or even conformational disorder of the entire N,N-dimethylsulfonamide moiety could potentially be observed in an SCXRD analysis. Resolving such disorder is crucial for an accurate structural model.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. malvernpanalytical.com These different forms can exhibit distinct physical properties, including solubility and stability, which are critical in pharmaceutical applications. nih.govamericanpharmaceuticalreview.com

Powder X-ray diffraction (PXRD) is the primary analytical tool for identifying and quantifying different polymorphic forms of a bulk substance. rigaku.com The technique involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a sample to reference patterns, the presence of different polymorphs can be confirmed. While it is not currently known if N,N-dimethyl-1H-pyrazole-3-sulfonamide exhibits polymorphism, PXRD would be the essential technique used to screen for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates).

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. The ¹H and ¹³C NMR spectra are particularly informative for organic molecules like N,N-dimethyl-1H-pyrazole-3-sulfonamide.

Based on the molecular structure, a hypothetical NMR dataset can be predicted. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the N-H proton, and the methyl groups of the sulfonamide. The ¹³C NMR spectrum would correspondingly show signals for the three unique carbons of the pyrazole ring and the two equivalent methyl carbons. These predicted chemical shifts are informed by data from structurally similar pyrazole sulfonamides. nih.govnih.gov

Predicted ¹H NMR Spectral Data for N,N-Dimethyl-1H-pyrazole-3-sulfonamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (pyrazole) | ~13.0 | Broad Singlet | N/A |

| C5-H (pyrazole) | ~7.8 | Doublet | ~2-3 |

| C4-H (pyrazole) | ~6.7 | Doublet | ~2-3 |

| N(CH₃)₂ | ~2.8 | Singlet | N/A |

Predicted ¹³C NMR Spectral Data for N,N-Dimethyl-1H-pyrazole-3-sulfonamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazole) | ~150 |

| C5 (pyrazole) | ~135 |

| C4 (pyrazole) | ~110 |

| N(CH₃)₂ | ~38 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the complex structures of organic molecules by resolving overlapping signals and revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For N,N-dimethyl-1H-pyrazole-3-sulfonamide, a COSY spectrum would be expected to show a cross-peak between the two protons on the pyrazole ring (H4 and H5), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This technique would definitively assign the carbon signals for the C4 and C5 positions of the pyrazole ring by showing correlations to their respective attached protons. It would also show a correlation between the N-methyl protons and the two methyl carbons of the sulfonamide group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is crucial for connecting different parts of the molecule. For instance, the protons of the N,N-dimethyl group would show correlations to the sulfonamide sulfur atom's attached carbon (C3 of the pyrazole ring). The H4 proton would be expected to show correlations to both C3 and C5, helping to piece together the pyrazole ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could potentially show correlations between the protons on the pyrazole ring and the N-methyl groups of the sulfonamide, providing insight into the molecule's preferred conformation around the C-S bond.

Table 1: Expected 2D NMR Correlations for N,N-Dimethyl-1H-pyrazole-3-sulfonamide

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H4 (pyrazole) | H5 | C4 | C3, C5 |

| H5 (pyrazole) | H4 | C5 | C3, C4 |

Solid-State NMR for Microcrystalline or Amorphous Forms

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) yields information about molecules in a fixed, solid matrix. This technique is invaluable for studying materials that are insoluble, microcrystalline, or amorphous. It can reveal information about molecular packing, polymorphism (the existence of different crystal forms), and local molecular conformation that is averaged out in solution. For N,N-dimethyl-1H-pyrazole-3-sulfonamide, ssNMR could be used to characterize the final solid product, ensuring batch-to-batch consistency and identifying if different crystalline forms are produced under various synthesis conditions.

Advanced Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. For N,N-dimethyl-1H-pyrazole-3-sulfonamide, with a molecular formula of C₅H₉N₃O₂S, the expected exact mass can be calculated. nih.gov HRMS provides one of the most definitive proofs of a compound's elemental composition. nih.gov

Table 2: HRMS Data for N,N-Dimethyl-1H-pyrazole-3-sulfonamide

| Formula | Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|

Fragmentation Pattern Analysis for Structural Insights

In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion, [M+H]⁺) is selected and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The way a molecule breaks apart provides a roadmap of its structure. For sulfonamides, characteristic fragmentation patterns often involve the loss of SO₂ or cleavage of the S-N or S-C bonds. butlerov.com The fragmentation of N,N-dimethyl-1H-pyrazole-3-sulfonamide would likely show loss of the dimethylamine (B145610) group, loss of the entire sulfonamide moiety, and fragmentation of the pyrazole ring itself, allowing for confirmation of the connectivity of these functional groups.

Table 3: Plausible Mass Spectrometry Fragments for N,N-Dimethyl-1H-pyrazole-3-sulfonamide

| Fragment Ion (m/z) | Plausible Neutral Loss | Inferred Structure of Fragment |

|---|---|---|

| 111.03 | SO₂ | [M+H - SO₂]⁺ |

| 97.02 | N(CH₃)₂ + O₂ | [C₅H₅N₂S]⁺ |

Vibrational Spectroscopy: FTIR and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for identifying the functional groups present in a molecule. nih.gov

Assignment of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of N,N-dimethyl-1H-pyrazole-3-sulfonamide would be expected to display characteristic peaks corresponding to its pyrazole ring, sulfonamide group, and N-dimethyl groups. The sulfonamide group is particularly distinctive, showing strong asymmetric and symmetric stretching vibrations for the S=O bonds. The pyrazole ring would exhibit C=N, C=C, and N-N stretching modes, as well as C-H stretching and bending vibrations. derpharmachemica.com

Table 4: Expected Vibrational Frequencies for N,N-Dimethyl-1H-pyrazole-3-sulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Pyrazole C-H | Stretching | 3100 - 3150 | FTIR/Raman |

| N-CH₃ | C-H Stretching | 2850 - 2980 | FTIR/Raman |

| Pyrazole Ring | C=N, C=C Stretching | 1450 - 1600 | FTIR/Raman |

| Sulfonamide (S=O) | Asymmetric Stretching | 1330 - 1370 | FTIR (Strong) |

| Sulfonamide (S=O) | Symmetric Stretching | 1140 - 1180 | FTIR (Strong) |

Conformational Analysis via Vibrational Signatures

The conformational flexibility of N,N-dimethyl-1H-pyrazole-3-sulfonamide primarily arises from the rotation about the C3-S and S-N single bonds. This rotation leads to various spatial arrangements, or conformers, each with a distinct potential energy. Theoretical modeling, specifically Density Functional Theory (DFT), is a powerful tool for identifying the most stable conformers by locating energy minima on the potential energy surface. iu.edu.sa For N,N-dimethyl-1H-pyrazole-3-sulfonamide, different orientations of the dimethylamino group relative to the pyrazole ring define the principal conformers.

Each stable conformer possesses a unique vibrational signature, which can be calculated and compared with experimental infrared (IR) and Raman spectra. nih.gov The vibrational frequencies of specific functional groups are particularly sensitive to the molecule's conformation. Changes in the local steric and electronic environment of a conformer can cause noticeable shifts in the vibrational frequencies of key bonds. arxiv.orgcore.ac.uk

Key vibrational modes that serve as conformational markers include:

S=O Asymmetric and Symmetric Stretching: These are typically strong absorptions in the IR spectrum. Their exact frequencies can shift based on the orientation of the adjacent dimethylamino group, which influences the electronic character of the S=O bonds.

S-N Stretching: The frequency of this vibration is directly affected by the torsional angle of the S-N bond and the spatial relationship between the pyrazole ring and the nitrogen lone pair.

Pyrazole Ring Vibrations: Deformations and stretching modes of the pyrazole ring can be coupled to the substituent's conformation, leading to subtle but discernible frequency shifts. derpharmachemica.com

Computational studies using DFT methods, such as B3LYP with a 6-311+G** basis set, can predict the vibrational frequencies for each identified stable conformer. nih.gov By comparing these theoretical spectra, specific vibrational bands can be assigned to individual conformers, allowing for the characterization of the conformational population in a given sample.

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Two Hypothetical Conformers of N,N-Dimethyl-1H-Pyrazole-3-sulfonamide. This table illustrates how key vibrational modes are predicted to differ between conformers, providing a basis for spectroscopic identification.

| Vibrational Mode | Conformer A (Calculated, cm⁻¹) | Conformer B (Calculated, cm⁻¹) | General Expected Range (cm⁻¹) |

| S=O Asymmetric Stretch | 1365 | 1372 | 1370–1330 |

| S=O Symmetric Stretch | 1170 | 1162 | 1180–1160 |

| S-N Stretch | 915 | 928 | 950–900 |

| Pyrazole Ring C=N Stretch | 1540 | 1545 | 1550-1530 |

| Pyrazole Ring Deformation | 645 | 651 | 660-630 |

Note: The data presented are hypothetical and illustrative of the results expected from DFT calculations. Actual values would be determined from specific computational models.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. nih.gov The spectrum of N,N-dimethyl-1H-pyrazole-3-sulfonamide is dictated by the presence of chromophores—groups of atoms that absorb light.

Electronic Transitions and Chromophore Analysis

The principal chromophore in N,N-dimethyl-1H-pyrazole-3-sulfonamide is the pyrazole ring. nih.gov This aromatic heterocyclic system contains delocalized π-electrons, which can be excited to higher energy anti-bonding orbitals. The sulfonamide group, while not a strong chromophore on its own, influences the electronic properties of the pyrazole ring and possesses non-bonding electrons (lone pairs) on its oxygen and nitrogen atoms that can participate in electronic transitions.

The electronic absorption spectrum can be accurately predicted using Time-Dependent Density Functional Theory (TD-DFT), a computational method that calculates the energies and intensities of electronic transitions. rsc.org The primary transitions expected for this molecule are:

π → π* Transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a bonding π molecular orbital to an anti-bonding π* orbital. nih.gov In N,N-dimethyl-1H-pyrazole-3-sulfonamide, these transitions are associated with the pyrazole ring's aromatic system and are expected to occur in the shorter wavelength UV region. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) often reveals that these frontier orbitals are primarily composed of p-orbitals from the pyrazole ring atoms, confirming the π → π* character of the HOMO-LUMO transition.

n → π* Transitions: These lower-intensity transitions involve exciting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms of the sulfonamide group, to an anti-bonding π* orbital of the pyrazole ring. nih.gov These transitions are lower in energy and are therefore expected to appear at longer wavelengths compared to the π → π* transitions.

Table 2: Representative TD-DFT Calculated Electronic Transitions for N,N-Dimethyl-1H-Pyrazole-3-sulfonamide. This table summarizes the predicted absorption wavelengths (λmax), oscillator strengths (f), and assignments for the primary electronic transitions.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| 218 | 0.45 | HOMO → LUMO | π → π |

| 245 | 0.12 | HOMO-1 → LUMO | π → π |

| 280 | 0.01 | n(O) → π | n → π |

Note: This data is illustrative of typical TD-DFT calculation results and serves to explain the expected electronic behavior of the molecule. The oscillator strength (f) is a theoretical measure of the transition's intensity.

The analysis of these transitions via TD-DFT provides a detailed picture of the molecule's electronic structure and helps to interpret the experimental UV-Vis spectrum. nih.govrsc.org

Computational and Theoretical Investigations of N,n Dimethyl 1h Pyrazole 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method due to its favorable balance of accuracy and computational cost. It is widely used to investigate the properties of various organic molecules.

A foundational step in computational analysis is the determination of the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a flexible molecule like N,N-dimethyl-1H-pyrazole-3-sulfonamide, a conformational analysis would also be necessary to identify the different stable spatial arrangements (conformers) and their relative energies. This would reveal the most likely shapes the molecule adopts.

The electronic structure of a molecule governs its chemical behavior. Key aspects of this analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are crucial indicators of a molecule's reactivity, electronic transitions, and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is vital for predicting how the molecule will interact with other chemical species.

To quantify the reactivity of different atomic sites within a molecule, chemical reactivity descriptors are calculated. Fukui functions, for example, indicate the propensity of a specific atom in a molecule to accept or donate an electron. This allows for a more detailed prediction of where electrophilic or nucleophilic attacks are most likely to occur.

Chemical reactions are often carried out in a solvent, which can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the electronic properties of the solute molecule.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties, serving as a benchmark for other computational methods.

In the absence of specific studies on N,N-dimethyl-1H-pyrazole-3-sulfonamide, the principles and methodologies described above represent the standard computational workflow that would be applied to elucidate its chemical characteristics. Such a study would provide valuable data on its structure, stability, and reactivity, contributing to a deeper understanding of this particular sulfonamide derivative.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds within a molecule. For N,N-dimethyl-1H-pyrazole-3-sulfonamide, NBO analysis elucidates the electronic structure by converting the calculated wavefunctions into localized orbitals representing bonds, lone pairs, and antibonding orbitals.

In N,N-dimethyl-1H-pyrazole-3-sulfonamide, major delocalization effects are expected to involve:

Pyrazole (B372694) Ring: Strong π → π* interactions within the aromatic pyrazole ring contribute to its inherent stability.

Sulfonamide Group: Lone pairs on the oxygen and nitrogen atoms of the sulfonamide group can interact with adjacent antibonding orbitals. For instance, the lone pair on the sulfonamide nitrogen (LP(N)) can delocalize into the σ(S-O) and σ(S-C) antibonding orbitals. Similarly, lone pairs on the sulfonyl oxygens (LP(O)) can interact with σ(S-N) and σ(S-C) orbitals.

Ring-Sulfonamide Linkage: Interactions between the pyrazole ring's π-system and the orbitals of the sulfonamide group are crucial for understanding the electronic communication between these two moieties.

These hyperconjugative interactions lead to a more dispersed electron density, influencing the molecule's reactivity, conformational preferences, and spectroscopic properties. researchgate.net

Table 1: Illustrative Second-Order Perturbation Energies E(2) for Key Intramolecular Interactions in a Pyrazole Sulfonamide Structure This table presents hypothetical but representative data for the types of interactions and energy values observed in NBO analyses of similar heterocyclic sulfonamide compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C4-C5) | π(N1-N2) | 18.5 | π-conjugation within pyrazole ring |

| LP(1) N7 | σ(S6-O8) | 5.2 | Lone pair delocalization |

| LP(1) N7 | σ(S6-C3) | 3.8 | Lone pair delocalization |

| LP(2) O8 | σ(S6-N7) | 2.1 | Lone pair delocalization |

| LP(2) O9 | σ*(S6-C3) | 2.5 | Lone pair delocalization |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. eurasianjournals.com By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, offering a detailed picture of molecular motions and interactions. nih.gov For N,N-dimethyl-1H-pyrazole-3-sulfonamide, MD simulations are instrumental in understanding its behavior in different environments, particularly in solution. researchgate.netnih.gov

By analyzing the simulation trajectory, researchers can:

Identify the most stable, low-energy conformations.

Determine the dihedral angle distributions for the key rotatable bonds, revealing the preferred spatial arrangement of the pyrazole ring relative to the dimethylsulfonamide group.

Calculate the free energy barriers for transitions between different conformational states.

Studies on similar sulfonamides have shown that weak intramolecular interactions can significantly influence conformational preferences. mdpi.com For this compound, the dynamics would reveal how the dimethylamino group orients itself and how the pyrazole ring rotates, which are critical for its interaction with other molecules.

MD simulations are particularly powerful for characterizing non-covalent interactions between a solute and its surrounding environment. nih.gov For N,N-dimethyl-1H-pyrazole-3-sulfonamide, the simulation can model its solvation shell, revealing how solvent molecules arrange themselves around it. researchgate.net

Key analytical tools from MD simulations include the Radial Distribution Function (RDF) , g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom.

In Protic Solvents (e.g., Water): The RDF would likely show sharp peaks indicating strong hydrogen bonding between water molecules and the sulfonyl oxygens, as well as the nitrogen atoms of the pyrazole ring. These sites act as hydrogen bond acceptors.

In Aprotic Solvents (e.g., DMSO): In a solvent like dimethyl sulfoxide (B87167) (DMSO), interactions would be dominated by dipole-dipole forces. The positive end of the DMSO dipole (sulfur atom) would orient towards the electronegative oxygen atoms of the sulfonamide, while the negative end (oxygen atom) would interact with the pyrazole ring protons. nih.gov

Coordination Number: By integrating the RDF, one can calculate the coordination number, which quantifies the average number of solvent molecules in the first solvation shell of the solute. mdpi.comcam.ac.uk

This analysis is crucial for understanding solubility, stability, and the mechanism of interaction with other molecular targets.

Table 2: Predicted Primary Interaction Sites of N,N-Dimethyl-1H-pyrazole-3-sulfonamide with Different Solvent Types

| Solute Atom/Group | Interaction Site | Solvent Type | Primary Interaction Type |

| Sulfonyl Oxygens | Hydrogen Bond Acceptor | Protic (e.g., Water) | Hydrogen Bonding |

| Pyrazole Nitrogens | Hydrogen Bond Acceptor | Protic (e.g., Water) | Hydrogen Bonding |

| Entire Molecule | Dipole | Aprotic (e.g., DMSO) | Dipole-Dipole Interactions |

| Methyl Groups | Hydrophobic | Aprotic/Nonpolar | van der Waals Forces |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models are valuable for predicting the properties of new, unsynthesized compounds based on their molecular structure alone, focusing here on non-biological properties or mechanistic interactions. researchgate.netresearchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For N,N-dimethyl-1H-pyrazole-3-sulfonamide, a wide range of descriptors can be calculated. researchgate.net

These descriptors fall into several categories:

Constitutional (1D): Based on the molecular formula, such as molecular weight, atom counts (e.g., nCl), and bond counts. researchgate.net

Topological (2D): Derived from the 2D graph representation of the molecule, describing size, shape, and branching. Examples include the Wiener index (W), Randić index (¹X), and Balaban index (J). researchgate.net

Geometrical (3D): Based on the 3D coordinates of the atoms, such as molecular surface area and volume.

Quantum-Chemical: Calculated using quantum mechanics, these descriptors relate to the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net

The selection of relevant descriptors is a critical step in building a robust and predictive model.

Table 3: Examples of Molecular Descriptors Calculated for QSPR Modeling

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index (W) | A distance-based index related to molecular branching. |

| Topological | Randić Index (¹X) | A connectivity index reflecting the degree of branching. |

| Quantum-Chemical | LUMO Energy (E_lumo) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Geometrical | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. |

Once a set of descriptors has been calculated for a series of related compounds with known properties, a mathematical model can be built using statistical methods like Multiple Linear Regression (MLR). researchgate.net The model takes the form of an equation that relates a specific property (the dependent variable) to a combination of molecular descriptors (the independent variables).

For example, a QSPR model to predict a physicochemical property (P) such as lipophilicity or thermal energy for a series of pyrazole sulfonamides might look like this:

P = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)

Where c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical fitting process.

Such models, once validated, can be used to predict the chemical behavior and interaction potential of N,N-dimethyl-1H-pyrazole-3-sulfonamide. For instance, models could predict its solubility in different solvents, its retention time in chromatography, or its tendency to participate in certain non-covalent interactions, providing valuable guidance for experimental design. mdpi.com

Molecular Docking and Binding Mechanism Studies

Computational and theoretical investigations, particularly molecular docking simulations, have been instrumental in elucidating the potential binding mechanisms of pyrazole sulfonamide derivatives. Although direct studies on N,N-dimethyl-1H-pyrazole-3-sulfonamide are not extensively detailed in the available literature, analysis of structurally similar compounds provides significant insights into its probable molecular interactions. These studies help in understanding how this class of molecules orients itself within the active sites of various protein targets.

Identification of Potential Binding Sites and Ligand-Protein Interactions

Molecular docking studies on various pyrazole derivatives bearing a sulfonamide moiety have successfully identified key interactions within the binding pockets of different enzymes, such as carbonic anhydrases (CAs) and kinases. nih.govnih.gov For pyrazole-carboxamides targeting human carbonic anhydrase isoenzymes (hCA I and hCA II), the binding is often characterized by the sulfonamide group interacting with the zinc ion (Zn²⁺) in the active site, a hallmark of CA inhibitors. nih.govnih.gov

In a study on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, molecular docking revealed that the ligand fits into a hydrophobic pocket. nih.gov Key interactions were observed, including hydrogen bonds with hinge region residues like Ala807 and Lys808. nih.gov The stability of these interactions is often confirmed through molecular dynamics simulations, which show consistent hydrogen bonding throughout the simulation period. nih.gov For other pyrazole compounds, interactions with amino acids such as ILE-267 and LYS-494 have been noted as potential hotspots for ligand binding. physchemres.org These computational models suggest that N,N-dimethyl-1H-pyrazole-3-sulfonamide would likely engage in similar interactions, utilizing its pyrazole and sulfonamide groups to anchor within the binding site of a target protein.

The following table summarizes common amino acid residues found to interact with pyrazole sulfonamide derivatives in computational studies.

Analysis of Binding Affinities (Computational)

The binding affinity of a ligand to its target protein is a critical parameter in computational drug design, often quantified by a docking score or calculated binding free energy. For a series of pyrazole-carboxamides, docking studies against hCA I and hCA II receptors showed favorable binding scores. nih.gov For instance, one of the most active compounds, 6a, had a calculated binding score of -9.3 kcal/mol for hCA I and -8.5 kcal/mol for hCA II. nih.gov

Further computational analysis using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) provides a more detailed estimation of binding free energy. In studies of pyrazole derivatives targeting RET kinase, the binding free energy was calculated to be -112.565 kJ/mol. nih.gov Similarly, for a potential TIM-3 inhibitor, N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide, the average MM-GBSA binding free energy was reported as -77.84 kcal/mol, indicating strong binding affinity. nih.gov These values, obtained for analogous compounds, suggest that N,N-dimethyl-1H-pyrazole-3-sulfonamide likely possesses a strong binding affinity for its potential biological targets.

The table below presents a comparison of computational binding affinities for various pyrazole sulfonamide analogs.

Non-Covalent Interactions at the Molecular Interface

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. nih.gov For pyrazole sulfonamides, these interactions are crucial for their binding and inhibitory activity. nih.gov The primary types of non-covalent interactions observed in computational studies include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govrdd.edu.iq

In the context of RET kinase, the binding energy decomposition analysis revealed that van der Waals energy (-154.682 kJ/mol) and nonpolar salvation energy (-15.241 kJ/mol) were the major contributors to the binding of a pyrazole derivative. nih.gov This indicates the significance of hydrophobic interactions with residues in the kinase's binding pocket. nih.gov Conversely, the polar salvation energy was unfavorable for binding, suggesting that the interactions are predominantly non-polar. nih.gov

Hydrogen bonds also play a critical role. For instance, a pyrazole compound formed five hydrogen bond interactions within the RET kinase active site during a 100 ns molecular dynamics simulation, with four of these bonds remaining consistent throughout, highlighting their stability. nih.gov The docking of other pyrazole derivatives into the active site of 5α-reductase also showed crucial interactions, including conventional hydrogen bonds, π-stacking, and van der Waals forces, all contributing to the stabilization of the ligand-enzyme complex. rdd.edu.iq These findings suggest that N,N-dimethyl-1H-pyrazole-3-sulfonamide would similarly rely on a combination of these non-covalent forces to achieve stable binding to its molecular targets.

Investigation of Molecular Interactions and Target Engagement of N,n Dimethyl 1h Pyrazole 3 Sulfonamide Mechanistic in Vitro Studies

Enzyme Inhibition Studies

There is no available scientific literature detailing the enzyme inhibition properties of N,N-dimethyl-1H-pyrazole-3-sulfonamide. Consequently, information regarding its mechanism of inhibition, kinetic characterization, reversibility, and binding mechanism is not available.

No studies determining the kinetic parameters, such as the inhibition constant (K_i), for the interaction of N,N-dimethyl-1H-pyrazole-3-sulfonamide with any enzyme have been found.

The nature of this compound's interaction with potential enzyme targets, specifically whether it acts as a reversible or irreversible inhibitor, has not been documented in published research.

There is no information available to determine whether N,N-dimethyl-1H-pyrazole-3-sulfonamide would bind to the active site (orthosteric) or a secondary site (allosteric) of any potential enzyme targets.

Receptor Binding Profiling

Comprehensive screening of scientific databases yielded no studies on the receptor binding profile of N,N-dimethyl-1H-pyrazole-3-sulfonamide.

Data on the affinity of N,N-dimethyl-1H-pyrazole-3-sulfonamide for any specific biological receptors are not present in the current body of scientific literature.

No competitive binding assays have been published that would elucidate the binding of N,N-dimethyl-1H-pyrazole-3-sulfonamide to specific receptors relative to other known ligands.

Protein-Ligand Complex Characterization

The precise understanding of how a ligand binds to its target protein is fundamental for structure-based drug design and for elucidating its mechanism of action. Co-crystallography and subsequent structural analysis are powerful tools to visualize these interactions at an atomic resolution.

As of the current literature, a specific co-crystal structure of N,N-dimethyl-1H-pyrazole-3-sulfonamide complexed with a target protein has not been deposited in the Protein Data Bank (PDB). However, the broader class of pyrazole (B372694) sulfonamides has been successfully co-crystallized with various enzymes, providing valuable templates for understanding the binding of N,N-dimethyl-1H-pyrazole-3-sulfonamide. These studies are critical in guiding molecular modeling and simulation efforts to predict the binding pose of this specific compound. The availability of crystal structures for analogous compounds allows for the generation of robust homology models and docking studies to hypothesize the key interactions driving target engagement.

In the absence of a direct crystal structure, the binding mode of N,N-dimethyl-1H-pyrazole-3-sulfonamide can be inferred from structure-activity relationship (SAR) studies and molecular modeling based on related compounds. For pyrazole sulfonamides, the pyrazole ring and the sulfonamide group are key pharmacophoric elements that dictate the binding orientation within the active site of target proteins.

Studies on related pyrazole sulfonamide inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) have highlighted the importance of the pyrazole NH group acting as a hydrogen bond donor. nih.gov The sulfonamide moiety typically engages in hydrogen bonding or interacts with metallic cofactors, such as the zinc ion in the active site of carbonic anhydrases. nih.govrsc.org

The following table summarizes key interactions observed for analogous pyrazole sulfonamides with their target proteins, which can be extrapolated to hypothesize the binding mode of N,N-dimethyl-1H-pyrazole-3-sulfonamide.

| Target Protein Family | Key Interacting Residues/Features | Type of Interaction | Reference |

| NAAA | Backbone/Side-chain amides | Hydrogen Bonding (Pyrazole NH) | nih.gov |

| Carbonic Anhydrases | Zinc ion, Threonine residues | Coordination, Hydrogen Bonding | nih.govmdpi.com |

| Kinases | Hinge region backbone | Hydrogen Bonding | unipd.it |

| Mycobacterial InhA | NAD+ cofactor, Tyrosine residues | Hydrogen Bonding, Pi-stacking | acs.org |

Biophysical Characterization of Molecular Interactions

Biophysical techniques are essential for quantifying the thermodynamic and kinetic parameters of ligand-protein interactions. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two powerful methods used to obtain this information.

Isothermal titration calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. While specific ITC data for N,N-dimethyl-1H-pyrazole-3-sulfonamide is not currently available in the public domain, the general application of ITC to study sulfonamide-based inhibitors is well-established.

An exemplary ITC experiment for N,N-dimethyl-1H-pyrazole-3-sulfonamide would involve titrating the compound into a solution containing the target protein. The resulting thermogram would provide a direct measurement of the heat released or absorbed during the binding event. Integration of these heat changes against the molar ratio of the ligand to the protein would yield a binding isotherm, from which the thermodynamic parameters can be derived. This data is invaluable for understanding the driving forces of the interaction, whether it is enthalpically driven (dominated by hydrogen bonds and van der Waals interactions) or entropically driven (often influenced by hydrophobic interactions and solvent rearrangement).

The table below illustrates the type of thermodynamic data that would be obtained from an ITC experiment.

| Thermodynamic Parameter | Description |

| Binding Affinity (Kd) | The dissociation constant, indicating the strength of the interaction. |

| Stoichiometry (n) | The number of ligand molecules that bind to one molecule of the protein. |

| Enthalpy Change (ΔH) | The heat released or absorbed upon binding. |

| Entropy Change (ΔS) | The change in the randomness of the system upon binding. |

| Gibbs Free Energy (ΔG) | The overall energy change of the binding process, calculated from ΔH and ΔS. |

Surface plasmon resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. SPR provides kinetic information about the binding process, including the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these two constants (koff/kon) provides the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

In a typical SPR experiment to characterize the interaction of N,N-dimethyl-1H-pyrazole-3-sulfonamide, the target protein would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

The resulting sensorgram provides a real-time profile of the binding and dissociation phases. Analysis of these curves allows for the determination of the kinetic parameters. This information is complementary to the thermodynamic data from ITC and is particularly useful for understanding the residence time of the compound on its target, a parameter that is increasingly recognized as being important for in vivo efficacy.

The following table outlines the kinetic parameters that would be determined from an SPR analysis.

| Kinetic Parameter | Description |

| Association Rate (kon) | The rate at which the ligand binds to the target protein. |

| Dissociation Rate (koff) | The rate at which the ligand-protein complex dissociates. |

| Affinity (Kd) | The equilibrium dissociation constant, a measure of the strength of the interaction. |

Applications of N,n Dimethyl 1h Pyrazole 3 Sulfonamide in Advanced Chemical Design and Development

Role as a Synthetic Scaffold in Medicinal Chemistry Research

The pyrazole (B372694) sulfonamide motif is a prominent structural feature in numerous pharmaceutically active compounds. nih.gov This core structure is considered a "privileged scaffold" because it can interact with multiple biological targets by presenting functional groups in specific spatial orientations. The compound N,N-dimethyl-1H-pyrazole-3-sulfonamide acts as a critical starting point in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting enzymes. Its straightforward and modular nature facilitates easy derivatization, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design aimed at discovering new chemical entities with improved potency, selectivity, pharmacokinetic properties, or novel intellectual property. sci-hub.se These techniques involve replacing a central molecular core or specific functional groups with alternatives that retain similar biological activity.

The pyrazole ring in N,N-dimethyl-1H-pyrazole-3-sulfonamide is a well-established bioisostere for other aromatic or heterocyclic systems. sci-hub.senih.gov For instance, research on cannabinoid receptor antagonists has shown that thiazole, triazole, and imidazole (B134444) rings can serve as effective bioisosteric replacements for the 1,5-diarylpyrazole motif found in the drug rimonabant. nih.gov Similarly, the sulfonamide group itself is often explored as a bioisostere for carboxylic acids. researchgate.net

In lead optimization, the pyrazole sulfonamide core can be used to "hop" from a known compound class to a new one. acs.org By replacing a part of an existing drug molecule with the pyrazole sulfonamide scaffold, chemists can explore new chemical space while preserving the key interactions required for biological activity. This approach has been applied in the development of inhibitors for various enzymes, where the pyrazole core serves as a stable platform for orienting substituents, and the sulfonamide moiety engages in critical hydrogen bonding or metal-coordinating interactions. nih.govfrontiersin.org

Design of Ligands with Tuned Molecular Recognition Properties